ALDH3A1 Inhibition: A ~476‑Fold Improvement Over the Unsubstituted 3‑Bromo Core
In a direct enzymatic assay for human ALDH3A1, 3‑bromo‑8‑phenylimidazo[1,2‑a]pyridine exhibited an IC₅₀ of 2.1 μM (2100 nM) [1]. In contrast, the simpler analogue 3‑bromoimidazo[1,2‑a]pyridine (lacking the 8‑phenyl substituent) showed only marginal inhibition with an IC₅₀ of 1 000 000 nM (1 mM) [2], indicating that the 8‑phenyl group is responsible for a ~476‑fold enhancement in ALDH3A1 inhibitory potency.
| Evidence Dimension | ALDH3A1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 2.1 μM (2100 nM) |
| Comparator Or Baseline | 3‑bromoimidazo[1,2‑a]pyridine: 1 000 000 nM |
| Quantified Difference | ~476‑fold lower IC₅₀ for the 8‑phenyl derivative |
| Conditions | Inhibition of human ALDH3A1‑mediated benzaldehyde oxidation; 1 min pre‑incubation followed by substrate addition; spectrophotometric readout |
Why This Matters
For researchers targeting ALDH3A1 in cancer stem cell or chemoresistance studies, the 8‑phenyl analogue provides a vastly superior biochemical starting point compared to the simpler 3‑bromo core, which is essentially inactive.
- [1] BindingDB. BDBM50447072 (3‑bromo‑8‑phenylimidazo[1,2‑a]pyridine). IC₅₀ = 2.10E+3 nM for human ALDH3A1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447072 View Source
- [2] BindingDB. BDBM105196 (3‑bromoimidazo[1,2‑a]pyridine). IC₅₀ = 1.00E+6 nM for human ALDH3A1. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=105196 View Source
